molecular formula C21H23N5O B5355114 N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)-4-methylbenzamide

N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)-4-methylbenzamide

货号: B5355114
分子量: 361.4 g/mol
InChI 键: TYWOKTSOLYNKBI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)-4-methylbenzamide, also known as EAI045, is a small molecule inhibitor that targets epidermal growth factor receptor (EGFR) T790M mutant, which is commonly found in non-small cell lung cancer (NSCLC) patients.

作用机制

N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)-4-methylbenzamide targets the EGFR T790M mutant by binding to a specific pocket in the kinase domain of the protein, which prevents the activation of downstream signaling pathways that promote cell growth and survival. This leads to the inhibition of tumor growth and induces cell death.
Biochemical and Physiological Effects:
This compound has been shown to selectively inhibit the growth of NSCLC cells with the T790M mutation, while sparing normal cells. It has also been shown to have minimal toxicity in pre-clinical models. In addition, this compound has been shown to overcome resistance to other EGFR inhibitors, such as gefitinib and erlotinib.

实验室实验的优点和局限性

One advantage of N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)-4-methylbenzamide is its specificity for the EGFR T790M mutant, which allows for selective inhibition of tumor growth. However, one limitation is that it may not be effective in patients without this mutation. In addition, further studies are needed to determine the optimal dosing and treatment regimen for this compound.

未来方向

For N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)-4-methylbenzamide include clinical trials to determine its safety and efficacy in NSCLC patients with the T790M mutation. In addition, combination therapies with other EGFR inhibitors and immune checkpoint inhibitors may be explored. Further studies are also needed to determine the optimal dosing and treatment regimen for this compound. Finally, the development of more potent and selective inhibitors targeting the EGFR T790M mutant may be pursued.

合成方法

The synthesis of N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)-4-methylbenzamide involves several steps, starting from the reaction of 4-aminobenzoic acid with 4-bromotoluene to form N-(4-bromophenyl)-4-methylbenzamide. This compound is then reacted with 2-(ethylamino)-4,6-dimethylpyrimidine to form this compound, which is this compound.

科学研究应用

N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)-4-methylbenzamide has been extensively studied in pre-clinical models of NSCLC, and has shown promising results in inhibiting the growth of tumors harboring the EGFR T790M mutation. It has also been shown to have a synergistic effect when used in combination with other EGFR inhibitors, such as osimertinib. This compound has the potential to be a valuable therapeutic option for NSCLC patients with the T790M mutation.

属性

IUPAC Name

N-[4-[[2-(ethylamino)-6-methylpyrimidin-4-yl]amino]phenyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O/c1-4-22-21-23-15(3)13-19(26-21)24-17-9-11-18(12-10-17)25-20(27)16-7-5-14(2)6-8-16/h5-13H,4H2,1-3H3,(H,25,27)(H2,22,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYWOKTSOLYNKBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=CC(=N1)NC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。